2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(3,4-difluorobenzoyl)-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-difluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF2N2OS/c18-13-3-1-2-11(8-13)10-24-17-21-6-7-22(17)16(23)12-4-5-14(19)15(20)9-12/h1-5,8-9H,6-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVJGBHZCSRXNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)Cl)C(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(3,4-difluorobenzoyl)-4,5-dihydro-1H-imidazole typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 3-chlorobenzyl chloride and a suitable nucleophile.
Attachment of the Difluorobenzoyl Group: The difluorobenzoyl group can be attached through an acylation reaction using 3,4-difluorobenzoyl chloride and a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the difluorobenzoyl moiety, potentially yielding alcohol derivatives.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid, sulfuric acid, or halogens.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(3,4-difluorobenzoyl)-4,5-dihydro-1H-imidazole has several applications in scientific research:
Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure may lend itself to applications in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biochemical pathways and interactions due to its distinct functional groups.
Mechanism of Action
The mechanism of action of 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(3,4-difluorobenzoyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(3,4-dichlorobenzoyl)-4,5-dihydro-1H-imidazole
- 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(3,4-dimethylbenzoyl)-4,5-dihydro-1H-imidazole
- 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole
Uniqueness
The presence of both the chlorophenyl and difluorobenzoyl groups in 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(3,4-difluorobenzoyl)-4,5-dihydro-1H-imidazole makes it unique compared to its analogs. These groups can confer distinct electronic and steric properties, influencing the compound’s reactivity and interactions with biological targets.
Biological Activity
The compound 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(3,4-difluorobenzoyl)-4,5-dihydro-1H-imidazole is a synthetic organic molecule that has garnered interest due to its potential biological activities. Its structure includes a chlorophenyl group, a difluorobenzoyl moiety, and an imidazole ring, which are known to contribute to various pharmacological effects. This article explores the biological activity of this compound based on available literature and research findings.
Chemical Structure
The molecular formula of the compound is . The structural components can be summarized as follows:
- Chlorophenyl Group : Contributes to the lipophilicity and biological interactions.
- Difluorobenzoyl Moiety : Enhances the compound's reactivity and potential for binding to biological targets.
- Imidazole Ring : Known for its role in various biological processes and interactions.
Biological Activity Overview
The biological activities of this compound have been investigated primarily in the context of antimicrobial and antifungal properties. The following sections detail specific findings related to its biological effects.
Antimicrobial Activity
Research indicates that compounds containing imidazole rings exhibit significant antimicrobial properties. A study on similar imidazole derivatives highlighted that modifications such as the introduction of electron-withdrawing groups (like fluorine) can enhance activity against resistant strains of bacteria such as Staphylococcus aureus .
| Compound | Activity | Target Organism |
|---|---|---|
| This compound | Antibacterial | MRSA |
| 1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrate | Antifungal | Candida albicans |
Case Studies
- Antibacterial Efficacy : A study focusing on imidazole derivatives demonstrated that compounds with structural similarities to our target compound showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The presence of both electron-withdrawing groups and aryl rings was crucial for this activity .
- Antifungal Properties : Another relevant study explored the antifungal efficacy of imidazole derivatives against Candida albicans. It was found that certain structural features significantly improved their effectiveness in vivo, suggesting that our compound could potentially exhibit similar properties .
The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:
- The imidazole ring may interact with microbial enzymes or receptors.
- The chlorophenyl and difluorobenzoyl groups could enhance binding affinity to active sites on target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
